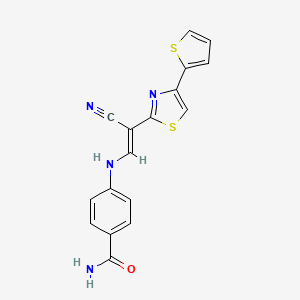

(E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide

Beschreibung

(E)-4-((2-Cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide is a synthetic small molecule featuring a benzamide core linked to a thiazole ring substituted with a thiophene moiety. The (E)-configured vinyl cyanide group bridges the thiazole and benzamide units, creating a planar, conjugated system that may enhance electronic properties and biological interactions. Its structural complexity necessitates precise synthesis and characterization, often involving techniques like NMR, HRMS, and X-ray crystallography (e.g., using SHELX software for structural refinement) .

Eigenschaften

IUPAC Name |

4-[[(E)-2-cyano-2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethenyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4OS2/c18-8-12(9-20-13-5-3-11(4-6-13)16(19)22)17-21-14(10-24-17)15-2-1-7-23-15/h1-7,9-10,20H,(H2,19,22)/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWWJLPMHVLSBBA-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CSC(=N2)C(=CNC3=CC=C(C=C3)C(=O)N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)C2=CSC(=N2)/C(=C/NC3=CC=C(C=C3)C(=O)N)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide is a complex organic compound that belongs to a class of synthetic molecules known for their diverse biological activities. This compound features multiple functional groups, including a cyano group, a thiazole ring, and a thiophene moiety, which contribute to its potential pharmacological properties. The unique structure suggests interactions with various biological targets, making it an interesting candidate for further research in medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : (E)-4-((2-cyano-2-(4-(thiophen-2-yl)thiazol-2-yl)vinyl)amino)benzamide

- Molecular Formula : C15H13N3OS

- Molecular Weight : 299.35 g/mol

This compound's structural features include:

- Thiazole Ring : Known for its antimicrobial and anticancer properties.

- Thiophene Moiety : Associated with antioxidant activities.

- Cyano Group : Often enhances biological activity through electronic effects.

Antimicrobial Properties

Several studies have highlighted the antimicrobial potential of compounds containing thiazole and thiophene rings. For instance, derivatives of thiazole have shown significant activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the thiophene ring may enhance this activity due to its electron-rich nature.

| Compound | Biological Activity | Reference |

|---|---|---|

| Thiazole Derivative | Antimicrobial | |

| Thiophene-Based Compound | Anticancer | |

| Aromatic Amide | Anti-inflammatory |

Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells. For example, compounds derived from thiophene and thiazole have been shown to upregulate caspase pathways, leading to increased apoptosis rates in various cancer cell lines.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored, particularly concerning acetylcholinesterase (AChE) and monoamine oxidase (MAO). Inhibitors of these enzymes are crucial in treating neurodegenerative diseases. Studies suggest that similar compounds can exhibit selective inhibition, which is beneficial for developing therapeutic agents.

Case Studies

-

Antimicrobial Activity Study

A study evaluated the antimicrobial effects of various thiazole derivatives against common pathogens. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics, highlighting their potential as new antimicrobial agents. -

Anticancer Efficacy

In vitro studies demonstrated that a related compound induced significant apoptosis in human liver cancer cells (SMMC7721). The mechanism involved caspase activation and mitochondrial dysfunction, suggesting that the compound could be developed into a therapeutic agent for liver cancer treatment. -

Enzyme Inhibition Research

A series of compounds were synthesized and tested for their MAO-B inhibitory activity. One derivative showed an IC50 value of 0.212 µM, indicating strong inhibitory potential and suggesting that modifications to the thiazole ring could enhance selectivity towards MAO-B.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the thiazole ring or benzamide moiety. Below is a detailed comparison based on synthesis, physicochemical properties, and spectral data:

Substituent Variations and Structural Analogues

Key Observations :

- Solubility: Pyridin-3-yl and morpholinomethyl substituents (as in ) improve water solubility due to polar groups, whereas thiophene or isobutylphenyl may reduce it.

- Bioactivity : Chlorinated benzamide derivatives (e.g., ) are often associated with enhanced antimicrobial or anticancer activity, though specific data for the target compound is lacking.

Hydrogen Bonding and Crystal Packing

Compounds like the triazole-thione derivative in rely on N–H···S/O hydrogen bonds for stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.